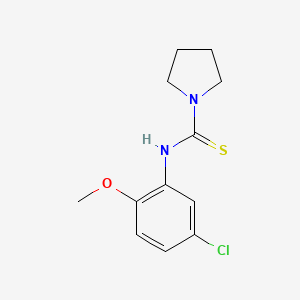![molecular formula C20H22N2O3S B4115839 N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide
Descripción general
Descripción
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been found to have various biochemical and physiological effects. In addition to its ability to cause Parkinson's disease-like symptoms, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in lab experiments is that it allows researchers to study the mechanisms underlying Parkinson's disease. However, one limitation is that N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide-induced Parkinson's disease may not fully mimic the human disease, as it does not involve the aggregation of alpha-synuclein, a hallmark of Parkinson's disease.
Direcciones Futuras
There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease. Another direction is to study the role of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers could investigate the potential therapeutic applications of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, such as its ability to induce neurogenesis.
In conclusion, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is a chemical compound that has been extensively studied for its scientific research applications. It has been found to have various biochemical and physiological effects, and is commonly used as a tool to study Parkinson's disease. While N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has its limitations, it remains an important tool for researchers studying neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been widely used in scientific research as a tool to study Parkinson's disease. This is because N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15(26-16-7-3-2-4-8-16)19(23)21-18-10-6-5-9-17(18)20(24)22-11-13-25-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZIMAGUGCDEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide](/img/structure/B4115868.png)

![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)
